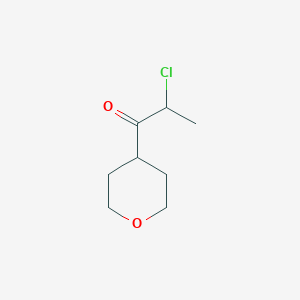![molecular formula C14H14N4O3 B2491510 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2319831-98-4](/img/structure/B2491510.png)
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals that involve complex organic structures with potential applications in various fields of chemistry and pharmacology. These compounds often exhibit interesting properties due to their unique molecular frameworks, making them subjects of intense research to understand their synthesis, structure, and reactivity.
Synthesis Analysis
The synthesis of complex organic compounds like "(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone" often involves multi-step reactions, including substitution reactions, ring formations, and functional group transformations. For instance, compounds with similar structures have been synthesized through three-step substitution reactions, confirmed through techniques like FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is usually elucidated using X-ray diffraction and corroborated through density functional theory (DFT) calculations. These methods provide insights into the conformational stability and electronic structure of the molecules, which are crucial for understanding their chemical behavior (Huang et al., 2021).
Chemical Reactions and Properties
Compounds in this category may participate in a variety of chemical reactions, including cycloadditions, which are pivotal in ring formations and in extending the molecular framework. For example, the Huisgen 1,3-dipolar cycloaddition is a notable reaction that forms stable complexes with metals and can catalyze subsequent reactions (Ozcubukcu et al., 2009).
Mecanismo De Acción
Target of action
1,2,4-Triazoles are known to have a wide range of biological activities. They have been reported to exhibit anticancer , antifungal , and antibacterial properties. The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of action
The mode of action of 1,2,4-triazoles can vary greatly depending on their structure and the target they interact with. For instance, some triazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazoles can be diverse, depending on their specific targets. For example, if the compound targets tubulin, it could affect cell division and other microtubule-dependent processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazoles can vary depending on their specific structure. Some triazoles are well absorbed and widely distributed in the body, while others might be metabolized extensively or excreted rapidly .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits tubulin polymerization, it could lead to cell cycle arrest and apoptosis, potentially reducing the growth of cancer cells .
Action environment
The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to reach its target .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(11-1-2-12-13(3-11)21-9-20-12)17-4-10(5-17)6-18-8-15-7-16-18/h1-3,7-8,10H,4-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIGFLPMNPOSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)



![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)

![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)
![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)

![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)
